

# A Technical Guide to DNP-PEG6-acid: Suppliers, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: DNP-PEG6-acid

Cat. No.: B1192579

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **DNP-PEG6-acid**, a versatile bifunctional linker used in biomedical research and drug development. Below you will find detailed information on suppliers, key chemical properties, and experimental protocols for its application in bioconjugation and immunotherapy research.

## DNP-PEG6-acid: Supplier and Catalog Information

**DNP-PEG6-acid** is commercially available from several suppliers. The following table summarizes the key quantitative data for easy comparison.

Supplier	Catalog Number	Molecular Weight ( g/mol )	Purity	Storage Conditions
BroadPharm	BP-20562	519.5	>98%	-20°C
AxisPharm	AP12228	519.5	>95%	-20°C
MedchemExpress	HY-136563	519.5	>98%	-20°C (in solvent)
Shaanxi XinYanBiomedical Technology	Y-PE-2149	519.5	>95%	-20°C

## Core Concepts and Applications

**DNP-PEG6-acid** is a molecule that incorporates three key functional components:

- A Dinitrophenyl (DNP) group: The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Specifically, it is recognized by endogenous anti-DNP antibodies present in human serum.
- A Polyethylene Glycol (PEG) spacer (PEG6): The six-unit PEG linker is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the conjugated molecule. It also provides flexibility and reduces steric hindrance.
- A terminal carboxylic acid: This functional group allows for the covalent conjugation of **DNP-PEG6-acid** to primary amines on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

A primary application of **DNP-PEG6-acid** is in the development of synthetic immunotherapeutics. By conjugating **DNP-PEG6-acid** to a molecule that selectively binds to the surface of a pathogen or a cancer cell, researchers can "tag" these targets for recognition and destruction by the host's immune system. This approach leverages the pre-existing pool of anti-DNP antibodies to trigger an immune response against the targeted cells.

## Experimental Protocol: Conjugation of DNP-PEG6-acid to an Amine-Containing Molecule

The following protocol is adapted from the methods described in "Synthetic Immunotherapeutics against Gram-negative Pathogens" by Feigman et al., which details the conjugation of a DNP-PEG linker to the antibiotic Polymyxin B (PMB).<sup>[1]</sup> This serves as a representative protocol for conjugating **DNP-PEG6-acid** to a molecule containing a primary amine.

Materials:

- **DNP-PEG6-acid**
- Amine-containing molecule (e.g., Polymyxin B sulfate)

- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Dimethylformamide (DMF)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

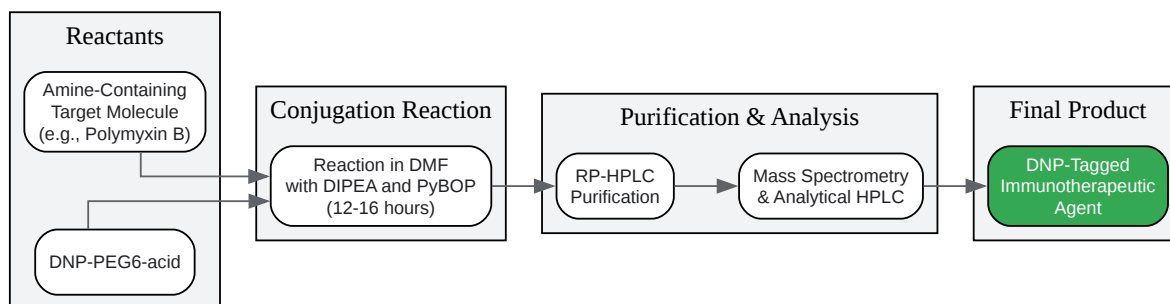
#### Procedure:

- **Dissolution:** Dissolve the amine-containing molecule (1 equivalent) and **DNP-PEG6-acid** (1.2 equivalents) in anhydrous DMF.
- **Addition of Reagents:** Add DIPEA (4 equivalents) to the solution, followed by the addition of PyBOP (1.2 equivalents).
- **Reaction:** Stir the reaction mixture at room temperature for 12-16 hours.
- **Monitoring:** Monitor the progress of the reaction by analytical RP-HPLC to confirm the formation of the desired conjugate.
- **Purification:** Upon completion, purify the reaction mixture using preparative RP-HPLC to isolate the DNP-PEG6-conjugated product.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical RP-HPLC.

## Visualizing the Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for creating a synthetic immunotherapeutic agent and the conceptual signaling pathway for antibody recruitment.

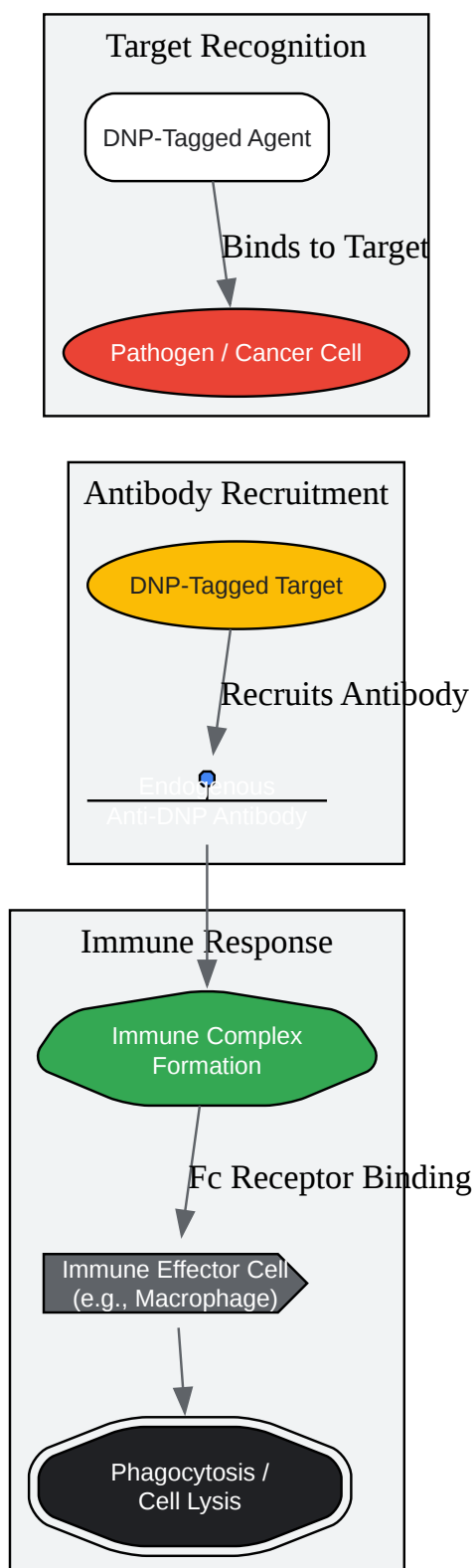
## Experimental Workflow: Synthesis of a DNP-Tagged Immunotherapeutic Agent



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Caption: A flowchart illustrating the key steps in the synthesis of a DNP-tagged immunotherapeutic agent.

## Signaling Pathway: Hapten-Mediated Antibody Recruitment and Immune Activation



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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